molecular formula C16H18O3S B13562271 Mesityl 4-methylbenzenesulfonate

Mesityl 4-methylbenzenesulfonate

Cat. No.: B13562271
M. Wt: 290.4 g/mol
InChI Key: XISRALABLLXFPP-UHFFFAOYSA-N
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Description

Mesityl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from mesitylene and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesityl 4-methylbenzenesulfonate can be synthesized through the reaction of mesitylene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where mesitylene and 4-methylbenzenesulfonyl chloride are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mesityl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Mesityl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mesityl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonic acid
  • Mesitylene
  • Benzenesulfonic acid, 4-methyl-, methyl ester

Uniqueness

Mesityl 4-methylbenzenesulfonate is unique due to its combination of the mesityl group and the 4-methylbenzenesulfonate moiety. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.

Biological Activity

Introduction

Mesityl 4-methylbenzenesulfonate (MBS) is a sulfonate ester that has garnered attention in the field of organic chemistry due to its potential biological activities. This compound is characterized by a mesityl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties. Understanding the biological activity of MBS is crucial for its applications in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3S, with a molecular weight of approximately 256.33 g/mol. The structure features a mesityl group (2,4,4-trimethylpentyl) linked to a sulfonate group, which enhances its solubility in organic solvents and biological systems.

PropertyValue
Molecular FormulaC13H16O3S
Molecular Weight256.33 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Biological Activity

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that MBS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of MBS on cancer cell lines. The compound was tested against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that MBS induces apoptosis in these cell lines, leading to cell cycle arrest at the G2/M phase. The IC50 values were calculated, revealing that MBS has a potent cytotoxic effect with IC50 values in the micromolar range.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : MBS treatment leads to increased ROS levels, which are associated with oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : MBS disrupts key signaling pathways involved in cell proliferation, including the PI3K/Akt pathway.
  • Modulation of Gene Expression : RNA sequencing analyses have shown that MBS alters the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study investigated the effects of MBS on HeLa cervical cancer cells, demonstrating that treatment with MBS resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Case Study 2 : Another research focused on the antibacterial efficacy of MBS against multidrug-resistant strains of bacteria. The results indicated that MBS not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination.

Safety and Toxicology

An assessment of the safety profile of this compound revealed low toxicity levels in animal models. Acute toxicity tests showed no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for clinical use.

This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer applications. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a potential candidate for further development in therapeutic contexts. Future research should focus on elucidating its mechanisms of action more comprehensively and evaluating its efficacy in vivo.

References

  • Research findings from various studies indicate the biological activities and mechanisms associated with this compound .
  • Additional case studies provide insights into its application as an antimicrobial agent .

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

XISRALABLLXFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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